Mesyl Salvinorin B

Catalog No.
S535037
CAS No.
M.F
C22H28O9S
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesyl Salvinorin B

Product Name

Mesyl Salvinorin B

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-methylsulfonyloxy-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

Molecular Formula

C22H28O9S

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1

InChI Key

JPQCLBRBPPZECE-VOVNARLJSA-N

SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4

Solubility

Soluble in DMSO

Synonyms

Mesyl Salvinorin B; Mesyl Salvinorin-B; Mesyl Sal B; MSB;

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4

Description

The exact mass of the compound Mesyl Salvinorin B is 468.1454 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding the kappa-opioid receptor system

    Mesyl-Salv-B binds very weakly to KORs, allowing researchers to study the effects of blocking or inhibiting this receptor system without the intense psychoactive effects associated with Salvinorin A []. This can provide valuable insights into the role of KORs in pain perception, addiction, and other neurological functions.

  • Developing novel therapeutic agents

    Since Mesyl-Salv-B doesn't directly activate KORs, it might offer advantages over traditional KOR agonists. Research suggests it could have potential applications in treating addiction by reducing cravings for certain drugs, but more investigation is needed [].

  • Studying consciousness and perception

    Salvinorin A is known for inducing intense dissociative experiences. Mesyl-Salv-B, with its weaker KOR interaction, might offer a way to explore altered states of consciousness without the same level of psychoactivity. This could be helpful in understanding the neural basis of consciousness and perception.

Mesyl Salvinorin B is a synthetic derivative of Salvinorin B, which itself is a potent kappa-opioid receptor agonist derived from the plant Salvia divinorum. This compound has gained attention for its unique pharmacological properties and potential therapeutic applications. Mesyl Salvinorin B exhibits a longer duration of action compared to its parent compound, Salvinorin A, making it an interesting candidate for research in pain management and addiction therapies. Its chemical structure allows for selective binding to kappa-opioid receptors, which are involved in pain modulation and the regulation of mood and stress responses .

Mesyl Salvinorin B acts as a full agonist at the kappa opioid receptor, meaning it binds and triggers a maximal response in the receptor. This activation is believed to be responsible for its potential therapeutic effects. Studies suggest that Mesyl Salvinorin B may:

  • Reduce alcohol consumption and preference in animal models [].
  • Block the "alcohol deprivation effect" (increased anxiety and craving during withdrawal) [].
  • Inhibit cocaine seeking behavior [].

The exact mechanisms underlying these effects are still under investigation, but they likely involve modulation of dopamine and glutamate signaling in the brain reward system [, ].

Typical of opioid compounds. It acts primarily through agonism at the kappa-opioid receptor, leading to downstream signaling effects. The binding affinity of Mesyl Salvinorin B has been quantified using competitive radioligand binding assays, demonstrating a Ki value of approximately 2.3 nM, indicating high potency at the receptor site . Additionally, it has been shown to exhibit biased signaling, preferentially activating certain intracellular pathways over others, which may contribute to its unique pharmacological profile .

The biological activity of Mesyl Salvinorin B is characterized by its efficacy as a kappa-opioid receptor agonist. It has demonstrated significant antinociceptive effects in various animal models, suggesting potential applications in pain relief. Notably, studies have indicated that Mesyl Salvinorin B can attenuate cocaine-induced hyperactivity and behavioral sensitization without the aversive side effects commonly associated with traditional opioids . Its ability to modulate emotional behaviors also highlights its potential in treating mood disorders.

Mesyl Salvinorin B has several potential applications in pharmacology and medicine:

  • Pain Management: Due to its potent analgesic properties as a kappa-opioid receptor agonist.
  • Addiction Treatment: Its ability to modulate reward pathways may offer therapeutic benefits in treating substance use disorders.
  • Research Tool: As a selective kappa-opioid receptor ligand, it serves as a valuable tool for studying opioid receptor biology and signaling pathways .

Interaction studies involving Mesyl Salvinorin B have focused on its effects on various neurotransmitter systems. Research indicates that it can influence dopamine release and modulate behavioral responses in animal models. For instance, studies have shown that Mesyl Salvinorin B can reduce cocaine-seeking behavior, suggesting interactions with reward circuitry in the brain . Additionally, it has been evaluated for its effects when combined with other substances like naltrexone, revealing insights into its potential for reducing alcohol consumption .

Mesyl Salvinorin B shares structural similarities with several other compounds derived from the salvinorin family and other opioid receptor ligands. The following table summarizes some of these compounds:

Compound NameKappa-Opioid Receptor Affinity (Ki)Duration of ActionUnique Features
Salvinorin A~0.5 nM<30 minutesNatural product; shorter action
Salvinorin B~1.9 nM2-3 hoursPrincipal metabolite of Sal A
2-Methoxymethyl-Salvinorin B~0.6 nM2-3 hoursIncreased potency over Sal A
Mesyl Salvinorin B~2.3 nMLonger than Sal ABiased agonist; reduced aversive effects

Uniqueness

Mesyl Salvinorin B stands out due to its enhanced duration of action and reduced side effects compared to traditional kappa-opioid receptor agonists like Salvinorin A. Its biased signaling profile also suggests that it may provide therapeutic benefits without the typical drawbacks associated with opioid use, such as sedation or dysphoria . The ongoing research into this compound aims to further elucidate its mechanisms and potential clinical applications.

Structural Characterization and Molecular Properties

Molecular Formula and Weight

Mesyl Salvinorin B possesses the molecular formula C₂₂H₂₈O₉S and a molecular weight of 468.5 g/mol. This formula reflects the addition of a methylsulfonyloxy (-OSO₂CH₃) group to the salvinorin B backbone, replacing the hydroxyl group at the C-9 position. The increased molecular weight compared to salvinorin B (C₂₁H₂₆O₇, 390.4 g/mol) and salvinorin A (C₂₃H₂₈O₈, 432.5 g/mol) underscores the impact of sulfonylation on its physicochemical profile.

Table 1: Comparative Molecular Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Group at C-9
Salvinorin AC₂₃H₂₈O₈432.5Acetyloxy (-OAc)
Salvinorin BC₂₁H₂₆O₇390.4Hydroxyl (-OH)
Mesyl Salvinorin BC₂₂H₂₈O₉S468.5Methylsulfonyloxy (-OSO₂CH₃)

Stereochemical Configuration

The compound’s bioactivity is highly dependent on its stereochemical precision. Mesyl Salvinorin B features seven defined stereocenters in the configuration (2S,4aR,6aR,7R,9S,10aS,10bR), which are critical for maintaining its affinity for KOR. The rigid trans-decalin system (rings A and B) and the furan-3-yl group at C-2 contribute to its three-dimensional architecture, ensuring optimal receptor interaction. The methylsulfonyloxy group at C-9 adopts an equatorial orientation, minimizing steric clashes and enhancing stability.

Functional Group Analysis

Key functional groups include:

  • C-4 Methyl Ester: Enhances lipid solubility and membrane permeability.
  • C-9 Methylsulfonyloxy Group: Introduces electron-withdrawing properties, increasing metabolic resistance to esterase-mediated hydrolysis compared to salvinorin A’s acetyl group.
  • Furan-3-yl Substituent at C-2: Participates in hydrophobic interactions with KOR’s binding pocket.
  • Ketones at C-4 and C-10: Stabilize the lactone ring and contribute to conformational rigidity.

Synthetic Derivatives and Structural Analogues

Comparison with Salvinorin A and B

Salvinorin A, the parent compound isolated from Salvia divinorum, differs from Mesyl Sal B primarily at the C-2 and C-9 positions. While salvinorin A has an acetyloxy group at C-2 and a hydroxyl at C-9, Mesyl Sal B retains the furan-3-yl group at C-2 (similar to salvinorin B) but replaces the C-9 hydroxyl with a methylsulfonyloxy group. This modification reduces susceptibility to enzymatic degradation, as evidenced by its prolonged in vivo half-life.

Structural Evolution:

  • Salvinorin A → Salvinorin B: Hydrolysis of the C-2 acetyl group to a hydroxyl.
  • Salvinorin B → Mesyl Sal B: Sulfonylation of the C-9 hydroxyl group.

Key Modifications at C-2 and C-9 Positions

  • C-9 Modifications:
    The introduction of the methylsulfonyloxy group at C-9 in Mesyl Sal B significantly enhances receptor binding affinity (Kᵢ = 2.3 nM) and functional potency (EC₅₀ = 30 nM in GTPγS assays), surpassing salvinorin A’s EC₅₀ of 40 nM. This group also improves metabolic stability by resisting hydrolytic cleavage, a common limitation of salvinorin A’s acetyl group.

  • C-2 Modifications in Analogues:
    While Mesyl Sal B retains the furan-3-yl group at C-2, other derivatives explore substituents like methoxymethyl (MOM) or ethoxymethyl (EOM) ethers. For example, MOM Sal B (2-methoxymethyl ether) exhibits a sevenfold increase in potency over salvinorin A, attributed to the ether’s "classic anomeric" conformation, which mimics the steric and electronic profile of the acetyl group.

Table 2: Impact of C-2 and C-9 Modifications on KOR Activity

Modification TypeExample CompoundKey ChangeKOR EC₅₀ (nM)Metabolic Stability
C-9 SulfonylationMesyl Sal B-OSO₂CH₃ at C-930High
C-2 EtherificationMOM Sal B-OCH₂OCH₃ at C-20.65Moderate
C-2 HydrolysisSalvinorin B-OH at C-2InactiveLow

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

9

Exact Mass

468.14540364 g/mol

Monoisotopic Mass

468.14540364 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Zhou Y, Crowley R, Prisinzano T, Kreek MJ. Effects of mesyl salvinorin B alone and in combination with naltrexone on alcohol deprivation effect in male and female mice. Neurosci Lett. 2018 Feb 26;673:19-23. doi: 10.1016/j.neulet.2018.02.056. [Epub ahead of print] PubMed PMID: 29496608.
2: Zhou Y, Crowley RS, Ben K, Prisinzano TE, Kreek MJ. Synergistic blockade of alcohol escalation drinking in mice by a combination of novel kappa opioid receptor agonist Mesyl Salvinorin B and naltrexone. Brain Res. 2017 May 1;1662:75-86. doi: 10.1016/j.brainres.2017.02.027. Epub 2017 Mar 2. PubMed PMID: 28263712; PubMed Central PMCID: PMC5398281.
3: Simonson B, Morani AS, Ewald AW, Walker L, Kumar N, Simpson D, Miller JH, Prisinzano TE, Kivell BM. Pharmacology and anti-addiction effects of the novel κ opioid receptor agonist Mesyl Sal B, a potent and long-acting analogue of salvinorin A. Br J Pharmacol. 2015 Jan;172(2):515-31. doi: 10.1111/bph.12692. Epub 2014 Jul 1. PubMed PMID: 24641310; PubMed Central PMCID: PMC4292965.

Explore Compound Types